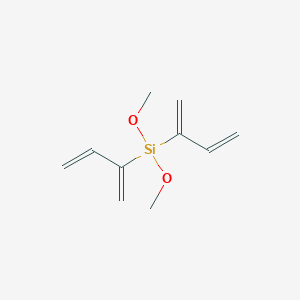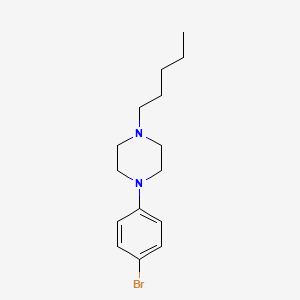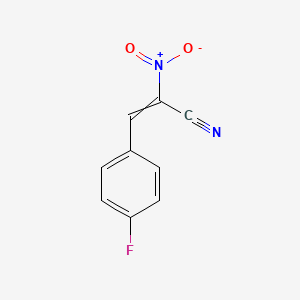
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and a nitrile group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile typically involves a multi-step process. One common method includes the nitration of 4-fluorobenzaldehyde to form 4-fluoronitrobenzene, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Fluorophenyl)-2-aminoprop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile: Characterized by the presence of a fluorophenyl group, nitro group, and nitrile group.
3-(4-Fluorophenyl)-2-nitroprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Fluorophenyl)-2-nitroprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in this compound makes it unique compared to its analogs
Propriétés
Numéro CAS |
103867-44-3 |
|---|---|
Formule moléculaire |
C9H5FN2O2 |
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C9H5FN2O2/c10-8-3-1-7(2-4-8)5-9(6-11)12(13)14/h1-5H |
Clé InChI |
MQCDPHRNVDOFKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
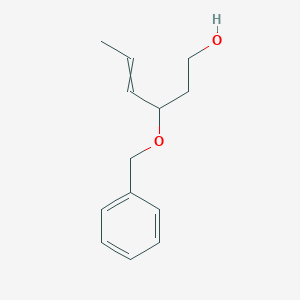
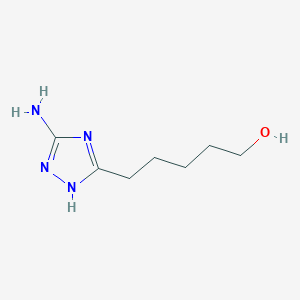
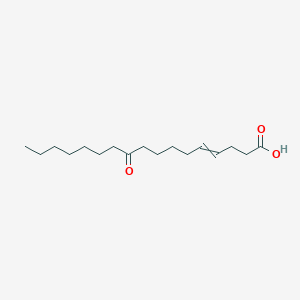
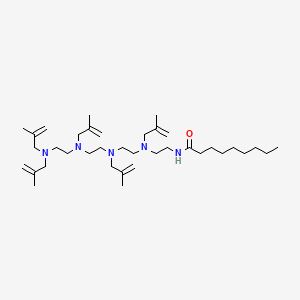
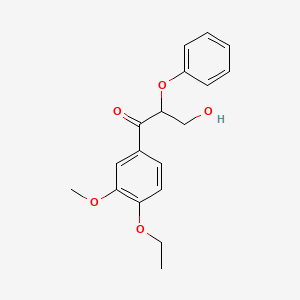

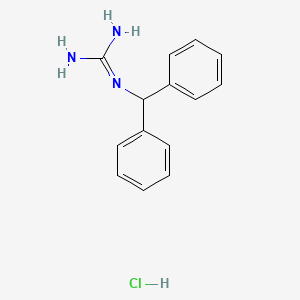
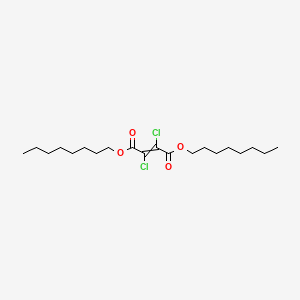
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
